molecular formula C19H39O6P B8262264 3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate CAS No. 32113-53-4

3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate

Cat. No.: B8262264
CAS No.: 32113-53-4
M. Wt: 394.5 g/mol
InChI Key: KFZPNXQHABIFMZ-UHFFFAOYSA-N
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Description

3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate is a synthetic phosphate ester characterized by a C16 alkoxy chain at the 3-position of a propyl backbone, a 2-oxo group at the second carbon, and a dihydrogen phosphate moiety at the terminal position.

Properties

IUPAC Name

(3-hexadecoxy-2-oxopropyl) dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23/h2-18H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZPNXQHABIFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(=O)COP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80784952
Record name 3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80784952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32113-53-4
Record name 3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80784952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate (CAS No. 168719767) is a phospholipid derivative that has garnered attention in biochemical and pharmacological research due to its unique structure and potential biological activities. This compound features a long-chain alkoxy group, which may influence its interaction with biological membranes and cellular systems.

Chemical Structure and Properties

The molecular formula of 3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate is C17H34O5P, with a molecular weight of 358.42 g/mol. The structural formula can be represented as follows:

C17H34O5P\text{C}_{17}\text{H}_{34}\text{O}_{5}\text{P}

This compound is characterized by its hydrophobic hexadecyl chain, which enhances its membrane permeability, making it a subject of interest in drug delivery systems.

The biological activity of 3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate is primarily attributed to its ability to modulate cellular signaling pathways. It acts as a phospholipid analog, potentially influencing phosphatidic acid signaling pathways involved in cell growth, proliferation, and apoptosis.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Cytotoxicity

The cytotoxic effects of 3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate have been evaluated using various cancer cell lines. Results indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of this compound on human breast cancer cells (MCF-7). The results demonstrated that treatment with 3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways.

Study on Antimicrobial Efficacy

A separate study focused on the antimicrobial efficacy of the compound against multidrug-resistant strains of Staphylococcus aureus. The findings revealed that it not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential applications in treating infections caused by resistant bacteria.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Key Substituents Biological Role/Application Synthesis Method
3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate (hypothetical) C₁₉H₃₉O₆P* C16-OCH₂, 2-oxo, phosphate Drug delivery, surfactants Oxidation of 3-(hexadecyloxy)-2-hydroxypropyl phosphate (inferred)
3-(Hexadecyloxy)propyl dihydrogen phosphate C₁₉H₄₁O₅P C16-OCH₂, phosphate Antiviral prodrug (e.g., cidofovir conjugates) Alkylation of 3-(hexadecyloxy)-1-propanol followed by phosphorylation
3-(1H-Imidazol-4-yl)-2-oxopropyl dihydrogen phosphate (IAP) C₇H₁₀N₂O₆P Imidazole, 2-oxo, phosphate Intermediate in histidine biosynthesis; herbicide target Enzymatic dehydration of 2R3SIGP by IGPD
Dihydroxyacetone phosphate (DHAP) C₃H₇O₇P 3-hydroxy, 2-oxo, phosphate Glycolysis/lipid metabolism intermediate Dehydrogenation of L-glycerol-3-phosphate
(2R)-3-(Hexadecyloxy)-2-hydroxypropyl dihydrogen phosphate C₁₉H₄₁O₆P C16-OCH₂, 2-hydroxy, phosphate Lysophosphatidic acid analog; cell signaling Enzymatic or chemical synthesis (stereospecific)

*Hypothetical formula derived by replacing a CH₂ group in 3-(hexadecyloxy)propyl dihydrogen phosphate with an oxo group.

Key Differences and Implications

Substituent Effects: Hexadecyloxy vs. Imidazole: The hexadecyloxy chain in the target compound enhances lipophilicity, favoring membrane interaction, while the imidazole group in IAP enables metal coordination critical for IGPD enzyme activity . 2-Oxo vs.

Biological Roles :

  • IAP is a herbicidal target due to its role in histidine biosynthesis , whereas DHAP is a central metabolite in energy metabolism .
  • Alkoxyalkyl phosphates (e.g., 3-(hexadecyloxy)propyl derivatives) enhance antiviral drug delivery by improving cellular uptake, as demonstrated with cidofovir conjugates .

Synthetic Accessibility: The hexadecyloxy group is introduced via alkylation of propanol derivatives, while phosphorylation is achieved using reagents like DCC (dicyclohexylcarbodiimide) . Stereospecific synthesis is critical for lysophosphatidic acid analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate
Reactant of Route 2
3-(Hexadecyloxy)-2-oxopropyl dihydrogen phosphate

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